molecular formula C21H21N3O3S B5063159 2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-(2-thienylmethyl)acetamide

2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-(2-thienylmethyl)acetamide

Cat. No. B5063159
M. Wt: 395.5 g/mol
InChI Key: CNQNIYCMYCECOK-UHFFFAOYSA-N
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Description

2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-(2-thienylmethyl)acetamide, commonly known as THIP, is a chemical compound that belongs to the class of GABA(A) receptor agonists. THIP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

THIP acts as a GABA(A) receptor agonist and enhances the inhibitory neurotransmission mediated by GABA in the brain. THIP binds to the GABA(A) receptor at a different site than benzodiazepines and barbiturates, which are also GABA(A) receptor agonists.
Biochemical and Physiological Effects:
THIP has been shown to increase the activity of GABAergic neurons in the brain, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability and a reduction in seizure activity. THIP has also been shown to have anxiolytic and sedative effects.

Advantages and Limitations for Lab Experiments

THIP has several advantages for lab experiments, including its high potency and selectivity for the GABA(A) receptor. However, THIP has a short half-life and can be rapidly metabolized, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of THIP. One area of research is the development of more potent and selective GABA(A) receptor agonists based on the structure of THIP. Another area of research is the investigation of the potential therapeutic applications of THIP in other neurological and psychiatric disorders. Additionally, the development of novel drug delivery systems for THIP could improve its effectiveness in vivo.
In conclusion, THIP has shown promising results in preclinical studies for its potential therapeutic applications in various neurological and psychiatric disorders. Further research is needed to fully understand the mechanism of action and to develop more effective drug delivery systems for THIP.

Synthesis Methods

THIP can be synthesized by reacting 2-(2-thienyl)acetaldehyde with N-(1-pyrrolidinyl)acetylindole in the presence of sodium borohydride. The resulting product is then acetylated with acetic anhydride to obtain THIP.

Scientific Research Applications

THIP has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and schizophrenia. THIP has also been shown to have antinociceptive and anti-inflammatory effects.

properties

IUPAC Name

2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)indol-1-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-19(22-12-15-6-5-11-28-15)14-24-13-17(16-7-1-2-8-18(16)24)20(26)21(27)23-9-3-4-10-23/h1-2,5-8,11,13H,3-4,9-10,12,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQNIYCMYCECOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[oxo(pyrrolidin-1-yl)acetyl]-1H-indol-1-yl}-N-(thiophen-2-ylmethyl)acetamide

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